TH5487

Description

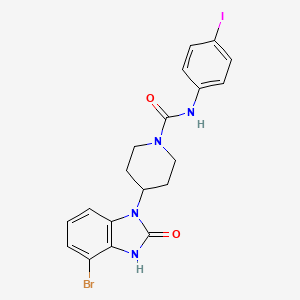

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrIN4O2/c20-15-2-1-3-16-17(15)23-19(27)25(16)14-8-10-24(11-9-14)18(26)22-13-6-4-12(21)5-7-13/h1-7,14H,8-11H2,(H,22,26)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLKVWWPFOLPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C(=CC=C3)Br)NC2=O)C(=O)NC4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrIN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TH5487 in DNA Repair

Audience: Researchers, scientists, and drug development professionals.

Abstract

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism and can be induced by exogenous sources, leading to various forms of cellular damage, including oxidative DNA damage. One of the most common and mutagenic lesions is 7,8-dihydro-8-oxoguanine (8-oxoG). The primary enzyme responsible for identifying and excising this lesion is 8-oxoguanine DNA glycosylase 1 (OGG1), which initiates the Base Excision Repair (BER) pathway. TH5487 has emerged as a potent and selective small-molecule inhibitor of OGG1. This technical guide provides a detailed overview of the mechanism of action of this compound, its impact on DNA repair, OGG1-chromatin dynamics, and broader cellular processes. We consolidate key quantitative data, outline experimental protocols used for its characterization, and provide visual diagrams of the relevant pathways and workflows.

Introduction: Oxidative DNA Damage and the Role of OGG1

Oxidative stress can lead to the formation of 8-oxoG lesions in DNA. If not repaired, 8-oxoG can mispair with adenine during DNA replication, leading to G:C to T:A transversions, a common somatic mutation in human cancers. The BER pathway is the principal defense against such base lesions.

The canonical BER pathway initiated by OGG1 involves four main steps:

-

Recognition and Excision: OGG1, a bifunctional DNA glycosylase, recognizes the 8-oxoG lesion and cleaves the N-glycosidic bond, removing the damaged base.

-

Incision: The resulting apurinic/apyrimidinic (AP) site is then incised by AP endonuclease 1 (APE1).

-

End Processing and Synthesis: DNA polymerase β (Pol β) removes the 5' terminal deoxyribose phosphate (dRP) residue and inserts the correct nucleotide (dGTP).

-

Ligation: DNA ligase III seals the remaining nick in the DNA backbone, completing the repair.

Beyond its role in DNA repair, OGG1 has been implicated in the regulation of gene transcription, particularly in inflammation, where it can bind to 8-oxoG in promoter regions and recruit transcription factors like NF-κB.[1]

This compound: A Selective OGG1 Inhibitor

This compound is a selective, active-site inhibitor of OGG1.[2] It functions as a competitive inhibitor, occupying the active site of the OGG1 enzyme.[3] This direct engagement prevents OGG1 from recognizing and binding to its 8-oxoG substrate within the DNA, effectively halting the first step of the BER pathway for this lesion.[3][4] The crystal structure of the human OGG1-TH5487 complex has been elucidated, confirming that the inhibitor directly targets the enzyme's active site.[5]

Core Mechanism of Action

The mechanism of this compound revolves around the direct inhibition of OGG1's catalytic activity and the subsequent alteration of its interaction with chromatin.

Direct Inhibition of 8-oxoG Excision

By binding to the OGG1 active site, this compound prevents the enzyme from excising 8-oxoG lesions.[6] This leads to the accumulation of genomic 8-oxoG, a hallmark of this compound activity, particularly in cells under oxidative stress.[6][7] This inhibition of repair has been demonstrated to be dose-dependent.[6]

Alteration of OGG1-Chromatin Dynamics

A key consequence of this compound treatment is the impairment of OGG1's ability to bind to chromatin.[6][7] This results in a reduced recruitment of OGG1 to sites of DNA damage.[6][7] By preventing OGG1 from engaging with its substrate, this compound effectively stalls the repair process before it can even begin.

Downstream Consequences

-

Reduced DNA Strand Breaks: In cells exposed to oxidative stress, the attempted repair of 8-oxoG lesions by OGG1 generates single-strand breaks (SSBs) as repair intermediates.[6] If two such lesions are in close proximity on opposite DNA strands, their concurrent repair can lead to toxic double-strand breaks (DSBs).[6] By inhibiting OGG1's incision activity, this compound leads to fewer SSBs and consequently, a significant reduction in the formation of DSBs, as measured by markers like γH2AX.[6][7]

-

Replication Stress: The accumulation of unrepaired 8-oxoG lesions can obstruct the DNA replication machinery. Treatment with this compound has been shown to induce replication stress, evidenced by the accumulation of DNA damage markers specifically in S-phase cells and a significant reduction in the speed of replication forks.[5][8] This suggests that cancer cells, which often exhibit high levels of basal replication stress, may be particularly vulnerable to OGG1 inhibition.

-

Anti-Inflammatory Effects: this compound's mechanism extends beyond DNA repair. It has been shown to prevent OGG1 from binding to guanine-rich promoter regions of pro-inflammatory genes.[9] This action disrupts the assembly of transcription machinery, including NF-κB, leading to the suppression of pro-inflammatory gene expression.[4][5][9]

-

Potential for Backup Pathways: Research suggests that when OGG1 is inhibited by this compound, other DNA glycosylases, namely NEIL1 and NEIL2, may serve as a potential backup system.[5][10] An increased recruitment and chromatin binding of NEIL1 and NEIL2 are observed at DNA damage sites in this compound-treated cells, suggesting a compensatory role.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

| Parameter | Value | Assay/Context | Reference |

| IC₅₀ | 342 nM | In vitro OGG1 inhibition | [4][11] |

| Cellular Treatment | 10 µM | Concentration used in U2OS cells to prevent 8-oxoG repair after KBrO₃ treatment | [6] |

| Oxidative Stress Induction | 20 mM KBrO₃ | 1-hour treatment to induce 8-oxoG lesions in U2OS cells | [6] |

| Replication Stress Study | 10 µM | Concentration used in A3 cells for up to 72 hours to analyze DNA damage and replication | [8] |

| Anti-Inflammatory Effect | 5 µM | 1-hour treatment decreased TNFα- and LPS-induced proinflammatory gene expression | [4] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

OGG1-Modified Comet Assay

-

Purpose: To detect and quantify OGG1-specific DNA lesions (primarily 8-oxoG) in individual cells.

-

Methodology:

-

Cell Treatment: A3 cells are treated with 10 µM this compound or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 72 hours).[8]

-

Cell Embedding: Cells are harvested and embedded in low-melting-point agarose on a microscope slide.

-

Lysis: The slides are immersed in a lysis solution (high salt, detergent) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Enzyme Digestion: Nucleoids are washed and then incubated with purified OGG1 enzyme. The enzyme will create breaks at the sites of 8-oxoG lesions.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. DNA with breaks will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: DNA is stained with a fluorescent dye (e.g., SYBR Gold), and images are captured via fluorescence microscopy.

-

Analysis: The "tail moment" (a product of tail length and the fraction of DNA in the tail) is quantified using image analysis software. An increase in the tail moment in OGG1-treated samples compared to buffer-only controls indicates the presence of OGG1-specific lesions.

-

Quantification of Genomic 8-oxoG by LC-MS/MS

-

Purpose: To provide a highly accurate and absolute quantification of 8-oxoG levels within the total genomic DNA.

-

Methodology:

-

Cell Treatment and DNA Isolation: Cells are treated with this compound and/or an oxidizing agent (e.g., KBrO₃).[8] Genomic DNA is then carefully isolated using methods that prevent artificial oxidation.

-

DNA Digestion: The purified genomic DNA is enzymatically digested into individual deoxynucleosides using a cocktail of enzymes like nuclease P1 and alkaline phosphatase.

-

LC-MS/MS Analysis: The resulting deoxynucleoside mixture is separated by high-performance liquid chromatography (HPLC). The eluate is then introduced into a tandem mass spectrometer (MS/MS). The instrument is set to specifically detect and quantify 8-oxo-2'-deoxyguanosine (8-oxodG) and a normal deoxynucleoside for normalization (e.g., 2'-deoxyguanosine, dG).

-

Quantification: The amount of 8-oxodG is calculated relative to the amount of dG, typically expressed as the number of 8-oxodG lesions per 10⁶ dG.

-

Laser Microirradiation and Protein Recruitment Kinetics

-

Purpose: To visualize and quantify the recruitment of fluorescently-tagged proteins (e.g., OGG1-GFP) to sites of localized DNA damage in living cells.

-

Methodology:

-

Cell Preparation: Cells (e.g., U2OS) are grown on glass-bottom dishes and transfected to express the protein of interest fused to a fluorescent protein (e.g., OGG1-GFP).

-

Photosensitization: Cells are pre-sensitized with a DNA-binding dye like Hoechst 33342.

-

Microirradiation: A specific region of interest within the cell nucleus is irradiated with a focused laser beam (e.g., 405 nm).[10] The laser, in combination with the photosensitizer, induces localized oxidative DNA damage.

-

Time-Lapse Imaging: Immediately following irradiation, time-lapse images of the cell are captured using a confocal microscope.

-

Analysis: The fluorescence intensity at the irradiated spot is measured over time relative to the background nuclear fluorescence. This allows for the quantification of the protein's recruitment kinetics (how quickly it arrives at the damage site) and retention (how long it stays). The effect of this compound is assessed by pre-treating the cells with the inhibitor before irradiation.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental designs related to this compound.

Caption: Base Excision Repair pathway for 8-oxoG and the inhibitory action of this compound.

Caption: Logical flow of this compound's impact on OGG1-chromatin dynamics.

Caption: Experimental workflow to assess the effect of this compound on 8-oxoG repair.

Caption: Downstream consequences of OGG1 inhibition by this compound.

Conclusion and Future Directions

This compound is a well-characterized, potent inhibitor of OGG1 that acts by preventing the enzyme from recognizing and repairing 8-oxoG lesions. Its mechanism leads to the accumulation of oxidative DNA damage, induction of replication stress, and a reduction in DNA strand breaks associated with abortive repair. Furthermore, its ability to modulate OGG1's role in transcription gives it a potent anti-inflammatory profile. While this compound is a valuable tool for studying the roles of OGG1, some studies have noted potential off-target effects at higher concentrations, such as the inhibition of efflux pumps, which should be considered in experimental design.[3][12] The discovery of compensatory repair by NEIL glycosylases also opens new avenues for investigation, potentially suggesting combination therapy approaches. Future research will likely focus on optimizing the therapeutic window of OGG1 inhibitors, exploring their efficacy in various cancer and inflammatory disease models, and developing next-generation compounds with improved specificity and pharmacokinetic properties.

References

- 1. Focus Areas - Helleday Laboratory [helleday.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]

- 6. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the DNA repair enzymes MTH1 and OGG1 as a novel approach to treat inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to TH5487: A Selective OGG1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of TH5487, a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1). OGG1 is the primary enzyme responsible for initiating the base excision repair (BER) pathway for 7,8-dihydro-8-oxoguanine (8-oxoG), one of the most common mutagenic DNA lesions induced by reactive oxygen species (ROS). Beyond its canonical role in DNA repair, OGG1 is implicated in transcriptional regulation and pro-inflammatory signaling. This compound serves as a critical tool for investigating these functions and as a potential therapeutic agent for inflammation and cancer.

Mechanism of Action

This compound is a selective, active-site inhibitor of OGG1.[1][2][3] It functions by binding directly to the active site cavity of the OGG1 enzyme.[2][4] This competitive inhibition physically obstructs OGG1 from recognizing and binding to its 8-oxoG substrate within duplex DNA.[2][5] Consequently, this compound hampers the initial step of base excision repair, preventing the removal of the 8-oxoG lesion.[2][6] This leads to an accumulation of genomic 8-oxoG, alters the chromatin dynamics of OGG1, and reduces its recruitment to sites of DNA damage.[4][6]

Caption: Mechanism of this compound action on the OGG1 enzyme.

Quantitative Data and Biochemical Activity

This compound demonstrates potent inhibition of OGG1's enzymatic activity and engages the target protein in cellular contexts.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Assay Type | Reference |

|---|---|---|---|

| IC₅₀ | 342 nM | Cell-free OGG1 activity assay | [1][5] |

| IC₅₀ | 0.800 ± 0.061 µM | hOGG1 activity on 8-oxo-Gua substrate | [7] |

| IC₅₀ (FapyGua) | 1.6 µM | hOGG1 activity on FapyGua substrate | [7] |

| IC₅₀ (FapyAde) | 3.1 µM | hOGG1 activity on FapyAde substrate |[7] |

Table 2: Cellular Effects and Target Engagement of this compound

| Effect | Observation | Cell Line / Model | Reference |

|---|---|---|---|

| Target Engagement | Increased OGG1 melting temperature by 3°C | Jurkat A3 cells | [2] |

| 8-oxoG Accumulation | Significant increase in genomic 8-oxoG after KBrO₃ treatment | Jurkat A3, U2OS cells | [2][6] |

| DNA Repair Kinetics | 50 ± 8% of 8-oxoG lesions remained after 24 hours | Jurkat A3 cells | [2] |

| OGG1 Mobility | Increased nuclear mobility of OGG1-GFP after KBrO₃ exposure | Jurkat A3 cells | [2] |

| OGG1 Recruitment | Reduced recruitment of OGG1 to laser-induced DNA damage | U2OS cells | [6] |

| DNA Strand Breaks | Dose-dependent reduction in γH2AX formation (fewer DSBs) | U2OS cells | [6] |

| Anti-proliferative | Primarily cytostatic effects, reversible upon drug removal | T-cell acute lymphoblastic leukemia cells |[8] |

Modulation of Signaling Pathways

This compound's inhibition of OGG1 impacts two primary pathways: the canonical Base Excision Repair (BER) pathway and a non-canonical pro-inflammatory signaling pathway involving NF-κB.

OGG1 initiates BER by recognizing and excising 8-oxoG. This creates an apurinic/apyrimidinic (AP) site, which is further processed by other enzymes to restore the correct base. This compound blocks the very first step of this process.

Caption: this compound blocks the initial step of the OGG1-mediated BER pathway.

OGG1 can bind to 8-oxoG within promoter regions of pro-inflammatory genes, facilitating the binding of transcription factors like NF-κB and promoting gene expression.[2] By preventing OGG1 from binding to DNA, this compound decreases the occupancy of NF-κB at these promoters, leading to the suppression of pro-inflammatory gene expression, such as CXCL1.[2][4] This mechanism is central to this compound's anti-inflammatory effects observed in vivo.[1][2]

Caption: this compound suppresses OGG1-dependent pro-inflammatory gene expression.

Detailed Experimental Protocols

The following are synthesized protocols for key experiments used to characterize this compound, based on methodologies described in the cited literature.

This assay measures the glycosylase and lyase activity of OGG1 on a DNA substrate containing an 8-oxoG lesion.

-

1. Substrate Preparation:

-

2. Reaction Mixture:

-

In a microcentrifuge tube, prepare a reaction buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, pH 6.8).[9]

-

Add a known amount of purified recombinant OGG1 protein or cell lysate.

-

For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound (or DMSO as a vehicle control) for 15-30 minutes at 37°C.[9]

-

-

3. Enzymatic Reaction:

-

4. Product Analysis:

-

Stop the reaction by adding loading dye containing formamide and heating to 95°C to denature the DNA.

-

Separate the reaction products (cleaved vs. uncleaved substrate) using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the bands using autoradiography or a phosphorimager. The amount of the smaller, cleaved product is proportional to OGG1 activity.

-

-

5. Quantification:

-

Quantify the band intensities to determine the percentage of cleaved substrate. For IC₅₀ determination, plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve.[7]

-

CETSA is used to confirm that this compound directly binds to and stabilizes OGG1 in a cellular environment.[11]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitor of OGG1 suppresses pro-inflammatory gene expression and inflammation - White Rose Research Online [eprints.whiterose.ac.uk]

- 4. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]

- 5. medchemexpress.com [medchemexpress.com]

- 6. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Redox Regulation of Human OGG1 Activity in Response to Cellular Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

The Intricate Dance of Inhibition: A Technical Guide to the Interaction of TH5487 with 8-Oxoguanine DNA Glycosylase 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between the small molecule inhibitor TH5487 and its target, the DNA repair enzyme 8-oxoguanine DNA glycosylase 1 (OGG1). By preventing the binding of OGG1 to its substrate, this compound has emerged as a critical tool for studying the roles of OGG1 in disease and as a potential therapeutic agent in oncology and inflammatory conditions. This document details the quantitative aspects of this interaction, outlines key experimental methodologies, and visualizes the complex biological pathways involved.

Core Interaction Data

This compound is a potent and selective active-site inhibitor of OGG1.[1][2] It directly competes with the substrate, 8-oxoguanine (8-oxoG), for binding to the enzyme's active site, thereby preventing the initiation of the base excision repair (BER) pathway for this common oxidative DNA lesion.[1][2]

| Parameter | Value | Reference |

| IC50 | 342 nM | [3][4][5] |

| Mechanism of Action | Active-site inhibitor, prevents OGG1 binding to DNA | [1][2] |

| Cellular Concentration for Efficacy | 5-10 µM (for significant 8-oxoG accumulation and reduced DNA incision) | [6] |

Cellular Consequences of OGG1 Inhibition by this compound

The inhibition of OGG1 by this compound leads to a cascade of cellular effects, primarily stemming from the inability of the cell to efficiently repair 8-oxoG lesions.

| Cellular Effect | Observation | Experimental Context | Reference |

| Genomic 8-oxoG Accumulation | Significant increase in genomic 8-oxoG levels. | U2OS cells treated with 10 µM this compound after KBrO3-induced oxidative stress. | [6] |

| Chromatin Dynamics | Reduced OGG1 binding to chromatin and lower recruitment to sites of DNA damage. | U2OS cells expressing OGG1-GFP treated with this compound. | [6] |

| DNA Incision | Dose-dependent reduction in the formation of DNA double-strand breaks (measured by γH2AX). | U2OS cells co-treated with oxidizing agents and this compound. | [6] |

| Anti-inflammatory Effects | Decreased expression of pro-inflammatory genes by perturbing NF-κB DNA occupancy. | Mouse and human cells treated with this compound and stimulated with TNFα or LPS. | [1][2] |

| Anti-cancer Effects | Induction of replication stress and proliferation arrest in cancer cells. | A3 T-cell lymphoblastic acute leukemia cells treated with this compound. | [7] |

Structural Insights

The precise binding mode of this compound to OGG1 has been elucidated through X-ray crystallography, providing a structural basis for its inhibitory activity.

| PDB ID | Title | Resolution | Reference |

| 6RLW | Structure of the human 8-oxoguanine DNA Glycosylase hOGG1 in complex with inhibitor this compound | 2.00 Å | [8][9] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and OGG1.

DNA Glycosylase Activity Assay (Fluorescence-Based)

This assay measures the ability of OGG1 to excise an 8-oxoG base from a fluorescently labeled DNA substrate. Inhibition of this activity by this compound can be quantified.

Principle: A dual-labeled oligonucleotide with a fluorophore and a quencher is used. The substrate contains an 8-oxoG lesion. Upon cleavage of the DNA backbone by OGG1's lyase activity following glycosylase action, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Materials:

-

Purified recombinant human OGG1

-

This compound

-

Fluorescently labeled DNA substrate (e.g., with 6-FAM and a quencher) containing a single 8-oxoG lesion

-

Assay buffer (e.g., 25 mM HEPES, 100 mM KCl, 1 mM EDTA, 0.1 mg/ml BSA, pH 7.5)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add a fixed concentration of OGG1 to each well (except for no-enzyme controls).

-

Add the serially diluted this compound or vehicle (DMSO) to the wells containing OGG1 and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescently labeled DNA substrate to all wells.

-

Immediately begin kinetic reading of fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Monitor the fluorescence increase over time. The rate of the reaction is proportional to the OGG1 activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to OGG1 in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Principle: Cells are treated with the inhibitor, heated to denature proteins, and then lysed. The amount of soluble, non-denatured OGG1 is then quantified, typically by Western blotting.

Materials:

-

Cultured cells (e.g., U2OS)

-

This compound

-

Cell culture medium

-

PBS

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-OGG1 antibody

Procedure:

-

Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.

-

Collect the supernatant and analyze the amount of soluble OGG1 by Western blotting using an anti-OGG1 antibody.

-

Quantify the band intensities and plot the fraction of soluble OGG1 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Quantitative Immunofluorescence for 8-oxoG and γH2AX

This method is used to visualize and quantify the cellular effects of OGG1 inhibition, namely the accumulation of its substrate (8-oxoG) and the reduction in downstream DNA damage signaling (γH2AX).

Principle: Cells are treated with an oxidizing agent and the inhibitor, then fixed and stained with specific antibodies against 8-oxoG and phosphorylated H2AX (γH2AX). Fluorescence microscopy is used for imaging and software for quantification.

Materials:

-

Cultured cells (e.g., U2OS) on coverslips or in 96-well imaging plates

-

Oxidizing agent (e.g., KBrO3)

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-8-oxoG and anti-γH2AX

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips or in imaging plates and allow them to adhere.

-

Treat cells with an oxidizing agent to induce 8-oxoG formation.

-

Treat the cells with this compound or vehicle (DMSO) for the desired time.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with BSA solution.

-

Incubate with primary antibodies (anti-8-oxoG and anti-γH2AX).

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies.

-

Stain the nuclei with DAPI.

-

Mount the coverslips or image the plates using a fluorescence microscope.

-

Acquire images and quantify the mean fluorescence intensity of 8-oxoG and the number of γH2AX foci per nucleus using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

References

- 1. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound - Immunomart [immunomart.org]

- 6. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]

- 8. rcsb.org [rcsb.org]

- 9. 6RLW: Structure of the human 8-oxoguanine DNA Glycosylase hOGG1 in complex with inhibitor this compound [ncbi.nlm.nih.gov]

TH5487: A Novel Modulator of Proinflammatory Pathways Through Targeted OGG1 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous acute and chronic diseases, including autoimmune disorders, sepsis, and allergic asthma.[1] A key factor in the onset and progression of inflammation is the generation of reactive oxygen species (ROS), which can lead to oxidative damage of cellular macromolecules, including DNA.[2] One of the most common oxidative DNA lesions is 7,8-dihydro-8-oxoguanine (8-oxoG).[2] The DNA repair enzyme 8-oxoguanine DNA glycosylase 1 (OGG1) is responsible for recognizing and excising 8-oxoG to initiate base excision repair.[3][4] However, emerging evidence reveals a non-canonical role for OGG1: beyond DNA repair, its binding to 8-oxoG in the promoter regions of proinflammatory genes acts as a scaffold, facilitating the recruitment of transcription factors like NF-κB and driving inflammatory gene expression.[2][5][6]

TH5487 is a potent and selective, active-site inhibitor of OGG1.[5][7][8] It represents a novel anti-inflammatory strategy by preventing the OGG1-DNA interaction, thereby disrupting the downstream signaling cascade that leads to inflammation.[2][9] This guide provides a comprehensive technical overview of this compound's mechanism of action, its effects on proinflammatory pathways, and the experimental methodologies used to characterize its function.

Core Mechanism of Action

The anti-inflammatory effect of this compound is rooted in its ability to prevent the binding of OGG1 to oxidatively damaged DNA.[2] This intervention occurs at a critical juncture in a signaling pathway that links oxidative stress to gene expression.

-

Inflammatory Stimulus & ROS Production: Proinflammatory agents such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) trigger cells to produce elevated levels of ROS.[2]

-

Oxidative DNA Damage: ROS induces oxidative damage to DNA, with guanine being particularly vulnerable, leading to the formation of 8-oxoG lesions, especially in guanine-rich promoter regions of proinflammatory genes.[2][5]

-

OGG1-Mediated Transcriptional Activation: OGG1 binds with high affinity to these 8-oxoG sites. This binding event serves as a platform to recruit and stabilize the assembly of proinflammatory transcription factors, most notably Nuclear Factor-κB (NF-κB).[2][6]

-

Inhibition by this compound: this compound is a competitive inhibitor that occupies the active site of OGG1.[10] This prevents OGG1 from recognizing and binding to 8-oxoG within the DNA.[2][7][11]

-

Suppression of Proinflammatory Gene Expression: By blocking the initial OGG1-DNA interaction, this compound consequently decreases the DNA occupancy of NF-κB at these promoters.[2] This leads to a significant reduction in the transcription of a wide array of proinflammatory genes, including cytokines and chemokines, effectively dampening the inflammatory response.[2][5]

Figure 1: this compound signaling pathway.

Data Presentation: Quantitative Analysis

The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The tables below summarize key data points for easy comparison.

Table 1: this compound Properties and In Vitro Efficacy

| Parameter | Value / Observation | Source(s) |

| Target | 8-oxoguanine DNA glycosylase 1 (OGG1) | [7][8] |

| Mechanism | Active-site inhibitor; prevents OGG1-DNA binding | [2][7][11] |

| IC₅₀ | 342 nM (cell-free assay) | [7][8] |

| Effective In Vitro Concentration | 5 µM significantly decreases TNF-α-induced proinflammatory gene expression (e.g., CXCL1) in murine airway epithelial cells (MLE12). | [2] |

| Cellular Effect | Perturbs DNA occupancy of NF-κB in chromatin of TNF-α-exposed cells. | [2] |

| Specificity | Does not affect the release of NF-κB from its inhibitory complex (IκB). | [2] |

Table 2: Summary of this compound Efficacy in In Vivo Inflammation Models

| Model | Animal | Dosage & Administration | Key Findings | Source(s) |

| TNF-α-Induced Lung Inflammation | BALB/c Mice | 8-30 mg/kg (IP) | Dose-dependent reduction in pulmonary neutrophil count. Down-regulation of proinflammatory mediators. | [2][7] |

| Allergic Airway Inflammation (OVA Model) | BALB/c Mice | 40 mg/kg (IP) before each challenge | Reduced immune cell (eosinophil) recruitment to lungs. Decreased plasma IgE and activated NF-κB. Attenuated goblet cell hyperplasia and mucus production. | [12][13][14][15] |

| Acute Pancreatitis (Cerulein-induced) | Mice | Not specified | Significantly reduced edema, inflammatory cell infiltration, and tissue necrosis. Decreased expression of inflammatory cytokines. | [10] |

| Pulmonary Fibrosis (Bleomycin-induced) | C57BL6/J Mice | Not specified | Reduced lung remodeling, inflammatory cell infiltration, and proinflammatory mediator levels. | [11][16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the function of this compound.

Protocol 1: In Vivo Allergic Airway Inflammation Model

This protocol, based on the ovalbumin (OVA) challenge model, is used to assess the efficacy of this compound in a T-helper 2 (Th2) cell-driven inflammatory disease like asthma.[13][14]

Figure 2: Workflow for OVA-induced allergic airway inflammation model.

-

Sensitization: Sensitize BALB/c mice on days 0 and 7 via intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in alum.[14]

-

Challenge: On days 14, 16, 18, and 20, challenge the mice via intratracheal administration of 50 µg of OVA to induce airway inflammation.[14]

-

Treatment: Administer this compound (e.g., 40 mg/kg) or a vehicle control via i.p. injection one hour prior to each OVA challenge.[14]

-

Sacrifice and Sample Collection: On day 21, sacrifice the animals. Collect bronchoalveolar lavage fluid (BALF) for immune cell counts, blood for plasma IgE analysis, and lung tissue for histology, Western blot, and qPCR analysis.[13][14][17]

-

Endpoint Analysis:

-

Histology: Use Hematoxylin and Eosin (H&E) staining to assess immune cell infiltration and Periodic acid-Schiff (PAS) staining for goblet cell hyperplasia and mucus production.[12]

-

Western Blot: Analyze lung tissue lysates to measure the levels of phosphorylated p65 (RelA), the activated subunit of NF-κB.[13]

-

ELISA: Measure total and OVA-specific IgE levels in plasma.[15]

-

qPCR/Multiplex Assay: Quantify the expression of proinflammatory cytokines and chemokines in lung tissue or BALF.[12]

-

Protocol 2: Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if this compound affects the binding of OGG1 and NF-κB to the promoter regions of specific proinflammatory genes in a cellular context.[2]

Figure 3: Workflow for Chromatin Immunoprecipitation (ChIP) assay.

-

Cell Culture and Treatment: Culture murine airway epithelial cells (MLE12) to confluency. Treat cells with this compound (e.g., 5 µM) or vehicle (DMSO) for 1 hour.[2]

-

Stimulation: Induce an inflammatory response by adding TNF-α (e.g., 20 ng/mL) for 30 minutes.[2]

-

Cross-linking: Add formaldehyde directly to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine.

-

Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear it into fragments of approximately 200-1000 base pairs.

-

Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific to the protein of interest (e.g., anti-OGG1 or anti-p65 NF-κB). Use Protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Treat with RNase A and Proteinase K, then purify the DNA.

-

Analysis: Use quantitative real-time PCR (qPCR) with primers specific to the promoter regions of target proinflammatory genes (e.g., Cxcl1, Tnf) to quantify the amount of immunoprecipitated DNA. The results show the fold change in protein binding at these specific sites.[2]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify direct target engagement of a drug in a cellular environment. It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[18][19]

Figure 4: Workflow for Cellular Thermal Shift Assay (CETSA).

-

Cell Treatment: Treat intact cells (e.g., K562) with various concentrations of this compound or a vehicle control for a set period (e.g., 2 hours at 37°C).[20]

-

Heating: Aliquot the treated cell suspensions into PCR tubes or a 384-well PCR plate. Heat the samples across a defined temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler.[19][20]

-

Lysis: Lyse the cells to release the intracellular proteins. This can be achieved through methods like freeze-thaw cycles or the addition of a lysis buffer.[20]

-

Separation: Separate the soluble protein fraction from the denatured, precipitated proteins by centrifugation.[19]

-

Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble OGG1 remaining at each temperature using a detection method like Western blotting or an AlphaScreen/ELISA-based format.[18][20]

-

Data Analysis: Plot the amount of soluble OGG1 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target stabilization and therefore, direct engagement.

Conclusion

This compound represents a paradigm shift in anti-inflammatory drug development, moving beyond traditional targets to the intersection of DNA repair and transcriptional regulation. By selectively inhibiting the binding of OGG1 to oxidatively damaged DNA, this compound effectively uncouples oxidative stress from the expression of key proinflammatory genes.[2][9] Its mechanism, which involves preventing NF-κB recruitment to gene promoters, has been validated in multiple cellular and preclinical models of inflammatory diseases, including allergic asthma and acute lung injury.[2][12][14] The data strongly support OGG1 inhibition as a promising therapeutic strategy, and this compound serves as a critical tool for further exploring this novel pathway and as a lead compound for the development of new treatments for a range of inflammatory conditions.[1][2]

References

- 1. Targeting the DNA repair enzymes MTH1 and OGG1 as a novel approach to treat inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel Compound Inhibits Inflammation-Triggering Enzyme | Sci.News [sci.news]

- 6. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Small-molecule inhibitor of OGG1 suppresses pro-inflammatory gene expression and inflammation - White Rose Research Online [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological OGG1 inhibition decreases murine allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. Frontiers | Pharmacological OGG1 inhibition decreases murine allergic airway inflammation [frontiersin.org]

- 16. The potential for OGG1 inhibition to be a therapeutic strategy for pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The OGG1 Inhibitor TH5487: A Modulator of NF-κB Signaling and its Anti-Inflammatory Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TH5487 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair pathway that removes the oxidatively damaged DNA lesion 8-oxoguanine (8-oxoG). Emerging evidence has revealed a novel role for OGG1 in the regulation of gene expression, particularly in inflammation. This technical guide provides a comprehensive overview of the mechanism by which this compound modulates the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. We present quantitative data on its efficacy, detailed experimental protocols for key assays, and visual diagrams to elucidate the underlying molecular interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, inflammation, and oncology.

Introduction

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The NF-κB signaling pathway plays a pivotal role in orchestrating the inflammatory response by controlling the expression of a vast array of pro-inflammatory genes, such as cytokines and chemokines. Consequently, targeting the NF-κB pathway has been a major focus of drug development efforts.

Recently, the DNA repair enzyme OGG1 has been identified as a novel regulator of NF-κB-mediated gene expression. In response to inflammatory stimuli, reactive oxygen species (ROS) are generated, leading to the formation of 8-oxoG in the promoter regions of pro-inflammatory genes. OGG1 recognizes and binds to this lesion, not only to initiate DNA repair but also to facilitate the recruitment and binding of NF-κB to these promoters, thereby amplifying the inflammatory gene expression program.

This compound has been developed as a selective inhibitor of OGG1, with an IC50 of 342 nM.[1] By binding to the active site of OGG1, this compound prevents its interaction with 8-oxoG. This action forms the basis of its anti-inflammatory properties, as it indirectly suppresses NF-κB-dependent gene expression. This guide will delve into the molecular details of this mechanism, supported by experimental evidence.

Mechanism of Action: this compound and the NF-κB Signaling Pathway

This compound's effect on the NF-κB signaling pathway is not direct; it does not inhibit NF-κB itself or its upstream activators like IκB kinase (IKK). Instead, its mechanism is centered on the modulation of OGG1's function as a transcriptional co-regulator.

The canonical NF-κB pathway is activated by various stimuli, such as tumor necrosis factor-alpha (TNFα) and lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitory IκB proteins, allowing the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter and enhancer regions of its target genes, initiating their transcription.

The key and novel aspect of this signaling cascade is the role of OGG1. In the context of inflammation, oxidative stress leads to the formation of 8-oxoG within the promoter regions of NF-κB target genes. OGG1 binds to this 8-oxoG, and this binding event appears to create a favorable chromatin environment for the subsequent recruitment and stable binding of NF-κB.

This compound, by competitively inhibiting the binding of OGG1 to 8-oxoG, disrupts this crucial step.[2] As a result, the DNA occupancy of NF-κB at these pro-inflammatory gene promoters is significantly reduced, leading to a suppression of their expression.[2][3] Importantly, studies have shown that this compound does not affect the nuclear translocation of NF-κB, confirming its indirect mode of action.

Quantitative Data on the Effects of this compound

The efficacy of this compound in modulating the NF-κB pathway and subsequent inflammatory responses has been quantified in several studies. The following tables summarize key findings.

Table 1: In Vitro Inhibition of OGG1 and Pro-inflammatory Gene Expression

| Parameter | Cell Line | Treatment | Concentration | Effect | Reference |

| OGG1 Inhibition (IC50) | - | This compound | 342 nM | Potent inhibition of OGG1 activity. | [1] |

| Tnf mRNA Expression | MLE 12 | TNFα (20 ng/ml) + this compound | 0 - 10 µM | Dose-dependent inhibition of TNFα-induced Tnf mRNA levels. | [2] |

| Pro-inflammatory Gene Expression | MLE 12 | TNFα (20 ng/ml) + this compound (5 µM) | 5 µM | Decreased expression of pro-inflammatory genes to near pre-treatment levels. | [1][2] |

| Pro-inflammatory Gene Expression | MLE 12 | LPS + this compound (5 µM) | 5 µM | Decreased expression of pro-inflammatory genes to near pre-treatment levels. | [1][2] |

| NF-κB Binding to 8-oxoG DNA | MLE 12 / hSAEC nuclear extracts | This compound | 0 - 10 µM | Perturbs binding of NF-κB to 8-oxoG-containing synthetic DNA. | [1] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Treatment | Dosage | Effect | Reference |

| Mouse model of allergic airway inflammation | Ovalbumin (OVA) sensitization and challenge + this compound | 40 mg/kg (i.p.) | Decreased levels of activated NF-κB in the lungs. | [4] |

| Mouse model of allergic airway inflammation | Ovalbumin (OVA) sensitization and challenge + this compound | 40 mg/kg (i.p.) | Reduced recruitment of eosinophils and other immune cells to the lungs. | [4] |

| Mouse model of aseptic pneumonia | TNFα or LPS challenge + this compound | 8 - 30 mg/kg (i.p.) | Decreased robust recruitment of neutrophils to the airways in a time-dependent manner. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the NF-κB signaling pathway.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for assessing the occupancy of NF-κB (p65 subunit) on the promoter regions of target genes.

Materials:

-

Cells (e.g., MLE 12)

-

This compound

-

TNFα

-

Formaldehyde (37%)

-

Glycine

-

Lysis Buffer (e.g., RIPA buffer)

-

Sonication device

-

Anti-p65 antibody (and IgG control)

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

Proteinase K

-

Phenol:Chloroform:Isoamyl Alcohol

-

Ethanol

-

SYBR Green qPCR Master Mix

-

Primers for target gene promoters (e.g., TNFα, IL-6)

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat with this compound for the desired time and concentration, followed by stimulation with TNFα.

-

Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Sonication: Wash cells with cold PBS and lyse them. Sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-p65 antibody or a control IgG.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of NF-κB target genes. Analyze the data relative to the input and IgG controls.

Western Blot for Phospho-p65

This protocol is to assess the activation of the canonical NF-κB pathway by measuring the phosphorylation of the p65 subunit.

Materials:

-

Cells

-

This compound

-

TNFα

-

Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p65 (Ser536), anti-total p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells as required, then lyse in buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total p65 and a loading control like β-actin for normalization.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is to analyze the binding of NF-κB to a specific DNA probe in vitro.

Materials:

-

Nuclear protein extracts from treated cells

-

Biotin- or ³²P-labeled DNA probe containing an NF-κB consensus binding site

-

Unlabeled competitor probe

-

Binding Buffer

-

Poly(dI-dC)

-

Native polyacrylamide gel

-

TBE Buffer

-

Detection reagents (streptavidin-HRP and chemiluminescent substrate for biotin, or phosphor screen for ³²P)

Procedure:

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with or without TNFα and this compound.

-

Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, binding buffer, poly(dI-dC) (a non-specific competitor), and the labeled NF-κB probe. For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit. Incubate at room temperature.

-

Native Gel Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel and run in TBE buffer at 4°C.

-

Detection:

-

For ³²P-labeled probes: Dry the gel and expose it to a phosphor screen or X-ray film.

-

For biotin-labeled probes: Transfer the DNA to a nylon membrane, cross-link, and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

Conclusion

This compound represents a novel therapeutic strategy for inflammatory diseases by targeting OGG1, a DNA repair enzyme with a newly discovered role in transcriptional regulation. Its ability to indirectly modulate the NF-κB signaling pathway by preventing OGG1-mediated recruitment of NF-κB to pro-inflammatory gene promoters highlights the intricate link between DNA damage repair and the inflammatory response. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and to explore the broader implications of targeting DNA repair pathways for the treatment of inflammatory conditions. Further research is warranted to fully elucidate the in vivo efficacy and safety profile of this compound in various disease models.

References

Investigating the Cellular Targets of TH5487: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH5487 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1).[1][2][3] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the premutagenic DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG), a common product of oxidative stress.[2][4][5] By binding to the active site of OGG1, this compound prevents the enzyme from engaging with its DNA substrate, leading to the accumulation of 8-oxoG lesions within the genome.[4][6] This targeted inhibition of OGG1 has demonstrated significant therapeutic potential in preclinical models of both cancer and inflammation, making this compound a valuable tool for research and drug development.[6][7][8][9] This technical guide provides an in-depth overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental protocols for its investigation, and visualizations of the relevant cellular pathways and experimental workflows.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and effects across different experimental systems.

Table 1: In Vitro Efficacy of this compound

| Target | Assay Type | Metric | Value | Reference |

| OGG1 | Cell-free assay | IC₅₀ | 342 nM | [1] |

Table 2: Cellular Effects of this compound

| Cell Line | Treatment | Effect | Observation | Reference |

| Various Cancer Cell Lines | This compound | Proliferation Arrest | Selective toxicity in cancer cells vs. non-transformed cells. | [4][6] |

| Jurkat A3 T lymphocytes | KBrO₃ + this compound | 8-oxoG Accumulation | Increased genomic 8-oxoG levels detected by LC-MS/MS. | [5] |

| U2OS | KBrO₃ + 10 µM this compound | 8-oxoG Accumulation | Increased 8-oxoG levels observed via immunofluorescence. | [5] |

| MLE 12 / hSAEC | TNFα or LPS + 5 µM this compound | Anti-inflammatory | Decreased proinflammatory gene expression. | [8] |

| A3 cells | 10 µM this compound for 6 days | Cytostatic Effect | Proliferation defects are reversible upon drug removal. | [7][10] |

| Ovarian Granulosa Cells | This compound | Apoptosis & ROS Generation | Increased apoptosis and ROS, reduced inflammatory response. | [11] |

Table 3: Potential Off-Target Activity of this compound

| Off-Target | Assay Type | Effect | Observation | Reference |

| ABCB1 (MDR1) | Vesicular Transport Assay | Inhibition | Increased intracellular accumulation of fluorescent probes and drugs. | [12][13][14] |

| ABCG2 (BCRP) | Vesicular Transport Assay | Inhibition | Increased intracellular accumulation of fluorescent probes and drugs. | [12][13][14] |

| NEIL1 | Differential Scanning Fluorimetry | No direct binding | This compound does not engage with recombinant NEIL1. | [15] |

Core Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of OGG1, a critical enzyme in the base excision repair pathway. This intervention leads to a cascade of cellular consequences, particularly under conditions of oxidative stress.

Caption: Mechanism of action of this compound.

Experimental Workflows

Investigating the cellular targets and effects of this compound involves a multi-faceted approach, combining techniques to assess target engagement, enzymatic activity, and downstream cellular consequences.

Caption: Workflow for investigating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound.

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the direct binding of this compound to OGG1 in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.[16][17][18][19][20]

a. Cell Culture and Treatment:

-

Culture cells (e.g., U2OS) to approximately 80-90% confluency.

-

Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours) at 37°C in a CO₂ incubator.

b. Heat Treatment:

-

Harvest cells, wash with PBS to remove media, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature for 3 minutes.[17]

c. Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Separate the soluble fraction (containing non-denatured, soluble OGG1) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Transfer the supernatant to new tubes and determine the protein concentration using a standard method like the BCA assay.

d. Western Blot Analysis:

-

Normalize the protein concentrations of the samples.

-

Denature the samples by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for OGG1, followed by an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to generate a melting curve, plotting the amount of soluble OGG1 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.

Immunofluorescence Assay for 8-oxoguanine (8-oxoG)

This method visualizes and quantifies the accumulation of 8-oxoG lesions in the nuclear DNA of cells treated with this compound, providing a direct measure of its inhibitory effect on OGG1's repair activity.[5][21]

a. Cell Seeding and Treatment:

-

Seed cells (e.g., U2OS) on coverslips in a multi-well plate and allow them to adhere overnight.

-

Induce oxidative stress by treating cells with an agent like potassium bromate (KBrO₃) or H₂O₂ for a defined period (e.g., 20 mM KBrO₃ for 1 hour).[5]

-

Wash the cells and allow them to recover in fresh media containing either this compound (e.g., 10 µM) or a vehicle control for various time points.[5]

b. Fixation and Permeabilization:

-

Fix the cells with ice-cold methanol or 4% paraformaldehyde.

-

Permeabilize the cells with a solution of 0.5% Triton X-100 in PBS.

c. RNAse Treatment and DNA Denaturation:

-

To ensure the antibody specifically detects 8-oxoG in DNA, treat the cells with RNase A (e.g., 100 µg/mL) for 1 hour at 37°C.[3][21]

-

Denature the DNA to make the 8-oxoG lesions accessible to the antibody by incubating the cells in 2-4 N HCl for a short period (e.g., 15-30 minutes) at room temperature.[3][5]

-

Neutralize the acid with a solution like 0.1 M sodium borate or 50 mM Tris-base.[3][5]

d. Immunostaining and Imaging:

-

Block non-specific antibody binding with a blocking solution (e.g., 4% BSA or 10% fetal bovine serum in PBS) for 1 hour.

-

Incubate the cells with a primary antibody specific for 8-oxoG (e.g., anti-8-OHdG) overnight at 4°C.

-

Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 647) for 1 hour at room temperature.

-

Counterstain the nuclear DNA with DAPI.

-

Mount the coverslips on microscope slides and acquire images using a confocal microscope.

-

Quantify the fluorescence intensity of the 8-oxoG signal within the nucleus using image analysis software.

Laser Microirradiation and Fluorescence Recovery After Photobleaching (FRAP)

These live-cell imaging techniques are used to study the dynamics of OGG1 at sites of DNA damage and its mobility within the nucleus, and how these are affected by this compound.

a. Laser Microirradiation for Recruitment Studies: [4][6][12][13]

-

Culture cells stably expressing a fluorescently tagged OGG1 (e.g., OGG1-GFP) in glass-bottom dishes.

-

Pre-sensitize the cells to DNA damage by incubating with Hoechst 33342 (e.g., 10 µg/mL) for 10 minutes.

-

Treat the cells with this compound or vehicle for 1 hour.

-

Use a confocal microscope equipped with a 405 nm laser to irradiate a small, defined region within the nucleus to induce localized DNA damage.

-

Acquire a time-lapse series of images to monitor the recruitment of OGG1-GFP to the site of damage.

-

Quantify the fluorescence intensity at the irradiated spot over time to determine the recruitment kinetics. A reduction in recruitment in this compound-treated cells indicates that the inhibitor prevents OGG1 from binding to damaged chromatin.[5]

b. Fluorescence Recovery After Photobleaching (FRAP) for Mobility Studies: [5][10][22][23][24]

-

Culture cells expressing OGG1-GFP as described above.

-

Induce global oxidative stress (e.g., with KBrO₃) and treat with this compound or vehicle.

-

On a confocal microscope, acquire a pre-bleach image of a nucleus.

-

Use a high-intensity laser to photobleach the GFP signal in a defined region of the nucleus.

-

Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region as unbleached OGG1-GFP molecules diffuse into it.

-

Measure the fluorescence intensity in the bleached region over time and normalize it to the pre-bleach intensity. An increased mobility (faster recovery) of OGG1 in this compound-treated cells suggests that the inhibitor impairs OGG1's binding to damaged chromatin.[5]

Vesicular Transport Inhibition Assay

This in vitro assay is used to investigate the potential off-target effect of this compound on efflux pumps like ABCB1 (MDR1) and ABCG2 (BCRP).[1][9][11][25]

a. Preparation of Vesicles:

-

Use inside-out membrane vesicles prepared from cells overexpressing the specific efflux transporter (e.g., MDR1 or BCRP).

b. Transport Reaction:

-

Prepare a reaction mixture containing the membrane vesicles, a known fluorescent or radiolabeled substrate of the transporter, and various concentrations of this compound or a known inhibitor (positive control) in a transport buffer.

-

Initiate the transport reaction by adding ATP. A parallel reaction with AMP instead of ATP serves as a negative control for ATP-dependent transport.

-

Incubate the reaction at 37°C for a specific time, allowing the substrate to be pumped into the vesicles.

c. Measurement of Substrate Accumulation:

-

Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate to trap the vesicles.

-

Wash the vesicles to remove any unbound substrate.

-

Quantify the amount of substrate trapped within the vesicles using a fluorescence plate reader or a scintillation counter.

-

Calculate the percentage of inhibition of transport at each concentration of this compound and determine the IC₅₀ value. A low IC₅₀ value would indicate that this compound is an inhibitor of that specific efflux pump.

Conclusion

This compound is a well-characterized inhibitor of OGG1, with a clear on-target mechanism of action that leads to the accumulation of genomic 8-oxoG. This activity underlies its efficacy in inducing proliferation arrest in cancer cells and suppressing inflammation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cellular targets and downstream effects of this compound and similar compounds. While OGG1 is the primary target, the potential for off-target effects on efflux pumps should be considered when interpreting cellular and in vivo data, particularly at higher concentrations. The continued investigation of this compound and the development of next-generation OGG1 inhibitors hold significant promise for novel therapeutic strategies in oncology and inflammatory diseases.

References

- 1. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA Damage Induction by Laser Microirradiation [en.bio-protocol.org]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. Laser Micro-Irradiation to Study DNA Recruitment During S Phase [jove.com]

- 5. Fluorescence recovery after photobleaching (FRAP) to study nuclear protein dynamics in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA Damage Induction by Laser Microirradiation [bio-protocol.org]

- 7. Real-time Base Excision Repair Assay to Measure the Activity of the 8-oxoguanine DNA Glycosylase 1 in Isolated Mitochondria of Human Skin Fibroblasts [bio-protocol.org]

- 8. 8-Oxo-dG assay [bio-protocol.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Vesicular Transport Assay for ABC/Efflux Transporters - Technologies - Solvo Biotechnology [solvobiotech.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. Real-time Base Excision Repair Assay to Measure the Activity of the 8-oxoguanine DNA Glycosylase 1 in Isolated Mitochondria of Human Skin Fibroblasts [en.bio-protocol.org]

- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 20. annualreviews.org [annualreviews.org]

- 21. 8-Oxoguanine targeted by 8-oxoguanine DNA glycosylase 1 (OGG1) is central to fibrogenic gene activation upon lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]

- 23. Fluorescence Recovery After Photobleaching (FRAP) | Teledyne Vision Solutions [teledynevisionsolutions.com]

- 24. bcf.technion.ac.il [bcf.technion.ac.il]

- 25. A P-gp vesicular transport inhibition assay - optimization and validation for drug-drug interaction testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TH5487 in Cell Culture Experiments

Topic: Optimal Concentration of TH5487 for Cell Culture Experiments

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining and utilizing the optimal concentration of this compound, a potent and selective inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), in cell culture experiments.

Introduction and Mechanism of Action

This compound is a selective, active-site inhibitor of OGG1, a key enzyme in the base excision repair (BER) pathway responsible for recognizing and excising the oxidative DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG).[1] Reactive oxygen species (ROS), generated during normal metabolism or in response to inflammatory stimuli, can damage DNA, with guanine being particularly susceptible to oxidation, forming 8-oxoG.[2][3]

The mechanism of this compound involves binding to the active site of OGG1, which prevents the enzyme from engaging with and repairing 8-oxoG lesions in the DNA.[2][4][5] This inhibition leads to an accumulation of 8-oxoG.[5][6] The consequences of OGG1 inhibition are twofold:

-

Anti-inflammatory Effects : In inflammatory conditions, OGG1 binds to 8-oxoG within the promoter regions of pro-inflammatory genes. This action facilitates the binding of transcription factors like NF-κB, promoting the expression of cytokines and chemokines.[7][8] By preventing OGG1 from binding to DNA, this compound reduces NF-κB occupancy at these promoters, thereby suppressing pro-inflammatory gene expression and subsequent immune cell recruitment.[2][9]

-

Anti-cancer Effects : Cancer cells often exhibit increased ROS levels and a higher burden of oxidative DNA damage.[3] By inhibiting the repair of 8-oxoG, this compound can induce replication stress, leading to the arrest of cancer cell proliferation.[3][7] Studies have shown that this compound is selectively toxic to a broad range of cancer cell lines while being well-tolerated by non-transformed cells.[5][7]

Data Presentation: Effective Concentrations of this compound

The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific biological question.[10] A literature review provides a starting point for determining an effective concentration range. The biochemical IC50 (half-maximal inhibitory concentration) of this compound against OGG1 in cell-free assays is approximately 342 nM.[1][4][11] However, higher concentrations are typically required in cell-based assays to achieve the desired biological effect.

| Cell Line(s) | Concentration(s) | Incubation Time | Assay / Observed Effect | Reference(s) |

| HEK 293T, MLE12, hSAECs | 5 µM | 1 hour | Inhibition of TNFα- and LPS-induced proinflammatory gene expression. | [1][2][4] |

| hSAECs | 0 - 10 µM (Dose-dependent) | 1 hour | Inhibition of TNFα-induced expression of TNF. | [2] |

| U2OS (Osteosarcoma) | 10 µM | 1 hour (post KBrO₃) | Accumulation of genomic 8-oxoG, indicating inhibition of repair. | [5][6] |

| U2OS (Osteosarcoma) | 10 µM | 72 hours | Synergizes with methotrexate to induce telomere DNA damage. | [12] |

| Jurkat A3 T-cells | Not specified | Not specified | Accumulation of genomic OGG1 substrates. | [5] |

| Various Cancer Cell Lines | Not specified | Not specified | Suppresses proliferation selectively in cancer cells over non-transformed cells. | [5][7] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Proper preparation and storage of the inhibitor are critical for reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Refer to the manufacturer's datasheet for the molecular weight of this compound.

-

To prepare a 10 mM stock solution , dissolve the appropriate mass of this compound powder in high-quality, anhydrous DMSO. For example, for this compound with a molecular weight of 541.2 g/mol , dissolve 5.41 mg in 1 mL of DMSO.

-

Vortex or sonicate gently in a water bath (up to 50°C) to ensure the compound is fully dissolved.[4][13]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability (up to 1-2 years).[1]

Note: When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept constant across all conditions (including vehicle controls) and should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 2: Determining Optimal Concentration via Cell Viability Assay

This protocol describes a general method to determine the cytotoxic or cytostatic concentration range of this compound for a specific cell line using a colorimetric MTT assay. This is a crucial first step before functional assays.[14][15]

Materials:

-

Cells of interest in logarithmic growth phase

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells. Determine the optimal seeding density to ensure cells remain in the exponential growth phase for the duration of the experiment (typically 48-72 hours).[16]

-

Seed the cells in a 96-well plate at the determined density in 100 µL of complete medium per well.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 0.1 µM to 50 µM.

-

Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Perform each condition in triplicate or quadruplicate.

-

-

Incubation:

-

Return the plate to the incubator for a duration relevant to your planned functional experiments (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL).[15]

-